2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an isoindole core, a piperidine ring, and a pyrimidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindole core.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction, often facilitated by a base and a suitable solvent.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can play a crucial role in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
2-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione Derivatives: These compounds share the isoindole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological properties.
Pyrimidine Derivatives: These compounds are widely studied for their antiviral and anticancer activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
2-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-17(12-24-18(26)15-6-1-2-7-16(15)19(24)27)23-10-3-5-14(11-23)13-28-20-21-8-4-9-22-20/h1-2,4,6-9,14H,3,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKIIPIHPVPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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